Methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside

Description

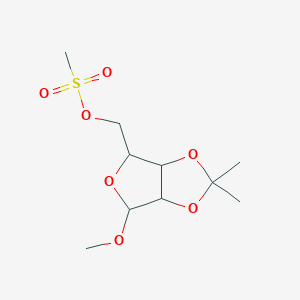

Methyl 2,3-O-(1-methylethylidene)-5-O-(methylsulfonyl)pentofuranoside (CAS: Not explicitly listed in evidence; structurally related to CAS 4137-56-8 for its tosyl analog) is a sulfonate ester derivative of a pentofuranoside. Its structure features a 2,3-O-isopropylidene protecting group, which stabilizes the furanose ring, and a 5-O-methylsulfonyl (mesyl) group, a key leaving group in nucleophilic substitution reactions. This compound is primarily utilized in synthetic organic chemistry, particularly in the preparation of quaternized ammonium salts via reactions with amines, as demonstrated in . The mesyl group’s electron-withdrawing nature enhances its reactivity, making it a critical intermediate in carbohydrate chemistry.

Properties

IUPAC Name |

(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O7S/c1-10(2)16-7-6(5-14-18(4,11)12)15-9(13-3)8(7)17-10/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGGORGEFXZRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OC)COS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301588 | |

| Record name | methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50610-99-6 | |

| Record name | NSC144604 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 2,3-O-(1-methylethylidene) Acetal

- Starting from a pentofuranoside (e.g., methyl pentofuranoside), the vicinal diol at the 2,3-positions is protected as an isopropylidene acetal.

- This is typically achieved by treatment with acetone in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid under anhydrous conditions.

- The reaction proceeds via acid-catalyzed ketalization, forming the 1-methylethylidene (isopropylidene) group bridging the 2 and 3 hydroxyls.

- The reaction is carried out under reflux or room temperature, depending on the substrate and catalyst.

Selective Methylsulfonylation at the 5-OH

- The free hydroxyl group at the 5-position is selectively converted to the methylsulfonyl (mesyl) ester using methylsulfonyl chloride (CH3SO2Cl).

- Typical reaction conditions involve the use of a base such as triethylamine or pyridine to scavenge the hydrogen chloride generated.

- The reaction is performed in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperature (0°C to room temperature) to ensure selectivity and prevent overreaction.

- The mesylation activates the 5-position for nucleophilic substitution or elimination in downstream reactions.

Methyl Glycoside Formation (If Not Starting from Methyl Glycoside)

- If starting from the free sugar, methyl glycoside formation can be carried out by Fischer glycosidation.

- Treatment of the sugar with methanol in the presence of an acid catalyst under reflux conditions leads to the formation of the methyl glycoside.

Representative Reaction Scheme

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | Acetone, p-toluenesulfonic acid, anhydrous, reflux or RT | Protect 2,3-diols as isopropylidene acetal |

| 2 | Methylsulfonyl chloride, triethylamine, DCM, 0°C to RT | Selective mesylation at 5-OH |

| 3 | (If applicable) Methanol, acid catalyst, reflux | Formation of methyl glycoside |

Purification and Characterization

- The product is typically purified by column chromatography or recrystallization.

- Characterization includes melting point determination (e.g., 79–81°C for related compounds), optical rotation ([α]D), and spectroscopic methods (NMR, IR, MS).

- For example, related compound 1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose has a melting point of 79–81°C and specific optical rotation of -30° (c=2, MeOH).

Data Table: Physical and Chemical Properties of Related Compounds

Mechanistic and Synthetic Considerations

- The selective protection of vicinal diols as isopropylidene acetals is a well-established method in carbohydrate chemistry to control regioselectivity.

- Mesylation is a common method to activate hydroxyl groups for substitution, taking advantage of the good leaving group ability of the mesylate.

- The choice of base and solvent is critical to avoid side reactions such as multiple sulfonylations or decomposition.

- Purity of reagents and anhydrous conditions are essential to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The methylsulfonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside involves its interaction with specific molecular targets. The isopropylidene and methylsulfonyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Table 1: Comparison of Sulfonate Leaving Groups

Structural Analogs with Varied Protecting Groups

Compounds sharing the 2,3-O-isopropylidene motif but differing in substituents include:

- Methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside (): Features a cyano and acetyl group at C5, with confirmed C5 stereochemistry via X-ray analysis. The absence of a sulfonate group reduces its utility in substitution reactions but enhances stability for conformational studies.

- 3-O-Acetyl-6-O-benzoyl-5-O-(methylsulfonyl)-1,2-O-isopropylidene-α-D-glucofuranose (): A glucofuranose analog with a mesyl group, highlighting the influence of sugar core (ribose vs. glucose) on solubility and reactivity.

Table 2: Physical Properties of Selected Analogs

Analogs with Different Sugar Cores

- Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-α-D-erythro-pentofuranoside (): A fluorinated pentofuranoside with a bulky aryl ester group, used in medicinal chemistry for its modified sugar backbone and enhanced metabolic stability.

- Methyl 2,3-O-isopropylidene-β-L-gulofuranoside derivatives (): Gulofuranoside cores exhibit distinct ring conformations compared to ribofuranosides, impacting their stereochemical outcomes in reactions.

Pharmacological and Application Comparisons

While the target compound is primarily a synthetic intermediate, structurally related sulfonates and glycosides have pharmacological relevance:

- Phenolic Glycosides (): Compounds like 2,3-dihydroxy benzoic acid methyl ester glycosides exhibit antifungal activity, though their sulfonate analogs are unexplored in this context.

- Anthocyanin Derivatives (): Complex glycosides with acylated sugars demonstrate bioactive properties, contrasting with synthetic sulfonates focused on reactivity rather than bioactivity.

Biological Activity

Methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside (CAS No. 50610-99-6) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological effects, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H18O7S

- Molecular Weight : 250.31 g/mol

- Structure : The compound features a pentofuranoside backbone with a methylsulfonyl group and an isopropylidene moiety, contributing to its unique properties.

Biological Activity Overview

Research on methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside has indicated several biological activities, particularly in the fields of pharmacology and toxicology.

1. Antioxidant Activity

Studies have shown that the compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The antioxidant capacity can be attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.

2. Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Cells : Exposure to the compound resulted in altered metabolomic profiles indicative of disrupted cell proliferation and increased apoptosis rates. This suggests potential use in cancer therapy as an adjunct treatment .

- Mechanism : The cytotoxicity may involve the induction of oxidative stress and the activation of apoptotic pathways, although further studies are required to elucidate specific mechanisms.

Case Study 1: MCF-7 Cell Line Analysis

A detailed study investigated the effects of a xenobiotic mixture that included methyl 2,3-o-(1-methylethylidene)-5-o-(methylsulfonyl)pentofuranoside on MCF-7 cells. The findings indicated:

- Alterations in gene expression related to cell cycle regulation.

- Significant changes in metabolic pathways associated with oxidative stress responses.

This research highlights the potential role of this compound in influencing cancer cell behavior .

Case Study 2: Metabolomic Profiling

Another investigation utilized metabolomic profiling techniques to assess the impact of this compound on cellular metabolism. Key findings included:

- Changes in metabolites linked to energy production and cellular repair mechanisms.

- Insights into how this compound interacts with cellular pathways involved in maintaining homeostasis under stress conditions .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.